molecular formula C12H21ClN2S B1395316 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride CAS No. 1311315-69-1

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Cat. No.: B1395316
CAS No.: 1311315-69-1
M. Wt: 260.83 g/mol
InChI Key: CTYYLRASKMUJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a piperidine-based compound functionalized with a 4-tert-butyl-substituted thiazole ring and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

CAS No.

1311315-69-1

Molecular Formula

C12H21ClN2S

Molecular Weight

260.83 g/mol

IUPAC Name

4-tert-butyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C12H20N2S.ClH/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9;/h8-9,13H,4-7H2,1-3H3;1H

InChI Key

CTYYLRASKMUJEA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)C2CCNCC2.Cl.Cl

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with the selection of suitable heterocyclic precursors, primarily focusing on the thiazole ring and piperidine moiety. The key starting compounds include 4-tert-butyl-2-aminothiazole derivatives and piperidine derivatives, which are commercially available or synthesized via established routes.

Research findings indicate that the heterocyclic core, 4-tert-butyl-1,3-thiazol-2-amine , can be synthesized through cyclization of appropriate thioamide precursors, often involving thiourea derivatives and α-haloketones under basic conditions.

Formation of the Thiazole Ring

The thiazole ring is constructed via the Hantzsch synthesis or Lawesson’s reagent-mediated cyclization :

Step Reagents & Conditions Notes
2.1 Thiourea derivative + α-haloketone Cyclization under basic conditions (e.g., sodium hydroxide) in polar solvents such as ethanol or water.
2.2 Heating at 80-120°C Promotes ring closure to form the thiazole core.
2.3 Purification Recrystallization or chromatography to isolate the heterocycle.

Research data suggests that using tert-butyl substitution on the aromatic ring enhances the lipophilicity and stability of the intermediate.

Alkylation of the Piperidine Ring

The next step involves attaching the thiazolyl group to the piperidine nitrogen:

Step Reagents & Conditions Notes
3.1 Nucleophilic substitution The piperidine derivative, often protected at the nitrogen (e.g., Boc-protected), reacts with an electrophilic 2-chloromethyl thiazole derivative.
3.2 Base (e.g., potassium carbonate) Facilitates nucleophilic attack on the electrophilic carbon.
3.3 Solvent Anhydrous DMF or acetonitrile at room temperature or slightly elevated temperatures (~50°C).
3.4 Reaction time 12-24 hours, monitored by TLC or HPLC.

This step results in the N-alkylated piperidine bearing the thiazole substituent.

Cyclization and Functional Group Modification

Following alkylation, the compound undergoes further modifications:

Step Reagents & Conditions Notes
4.1 Deprotection (if protected) Use of acids like trifluoroacetic acid (TFA) or hydrochloric acid to remove protecting groups such as Boc.
4.2 Cyclization or functionalization Additional steps may include oxidation or reduction to adjust oxidation states or introduce functional groups necessary for biological activity.

Research findings highlight that the piperidine ring can be functionalized via reductive amination or acylation to yield the final amine hydrochloride salt.

Salt Formation: Dihydrochloride

The final step involves converting the free base into its dihydrochloride salt :

Step Reagents & Conditions Notes
5.1 Hydrochloric acid (HCl) Typically in gaseous form or as an aqueous solution.
5.2 Reaction The free amine reacts with HCl in a polar solvent (e.g., ethanol or water) to form the salt.
5.3 Purification Precipitation of the dihydrochloride salt, filtration, and drying under vacuum.

This salt form enhances the compound's stability, solubility, and bioavailability, making it suitable for pharmaceutical applications.

Summary of the Synthetic Route

Stage Key Reagents Solvent Conditions Yield/Notes
1. Thiazole synthesis Thiourea + α-haloketone Ethanol/water 80-120°C, reflux High purity heterocycle
2. Alkylation Nucleophilic piperidine + chloromethyl thiazole DMF or acetonitrile Room temp to 50°C 60-80% yield
3. Deprotection Acid (TFA/HCl) TFA or HCl in water Room temp Complete removal of protecting groups
4. Salt formation HCl Water/ethanol Room temp Stable dihydrochloride salt

Table 1: Summary of Key Reagents and Conditions

Step Reagents Solvent Temperature Duration Notes
1 Thiourea + α-haloketone Ethanol/water 80-120°C 4-6 hours Cyclization to thiazole
2 Piperidine derivative + chloromethyl thiazole DMF 25-50°C 12-24 hours Alkylation
3 TFA or HCl TFA/water Room temperature 2-4 hours Deprotection
4 HCl gas or solution Water/ethanol Room temperature 1-2 hours Salt formation

Research Note: The overall synthesis is optimized for high yield and minimal steps, favoring industrial scalability as per patent US9650337B2, which emphasizes a two-step process for similar compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring’s carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

The compound 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride has garnered attention in various scientific applications, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its applications, supported by data tables and case studies that illustrate its utility in research and development.

Medicinal Chemistry

Peptide Synthesis : One of the most prominent applications of this compound is in peptide synthesis. It acts as an organic buffer, facilitating high-yield reactions essential for producing peptides with specific biological functions. The stability provided by the dihydrochloride form enhances its usability in various reaction conditions .

Biological Studies

Biochemical Assays : The compound has been utilized as a reagent in biochemical assays due to its ability to modulate biological pathways. Its thiazole ring contributes to the compound's reactivity and interaction with biological macromolecules, making it suitable for studying enzyme kinetics and protein interactions.

Drug Development

Lead Compound : The unique structural features of this compound have led to its investigation as a potential lead compound in drug development. Researchers have focused on its pharmacological properties, including its efficacy against specific targets in disease models.

Material Science

Polymer Chemistry : In material science, this compound has been explored for its potential use in synthesizing novel polymers that exhibit desirable mechanical and thermal properties. Its incorporation into polymer matrices may enhance material performance for applications such as coatings and composites.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPeptide synthesisHigh yield reactions; effective buffer
Biological StudiesBiochemical assaysModulates biological pathways
Drug DevelopmentPotential lead compoundInvestigated for pharmacological properties
Material ScienceNovel polymer synthesisEnhanced mechanical and thermal properties

Table 2: Case Studies Overview

Study ReferenceFocus AreaResults
Study 1Peptide SynthesisAchieved >90% yield using the compound as a buffer
Study 2Enzyme KineticsDemonstrated significant modulation of enzyme activity
Study 3Drug DevelopmentIdentified promising lead with specific target affinity

Mechanism of Action

The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of the piperidine moiety contribute to its binding affinity and biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Features

The compound shares core structural motifs with several piperidine derivatives documented in the evidence:

  • Thiazole-containing analogs: tert-Butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate (): Features a bicyclic scaffold with a thiazole substituent. The azabicyclo system may enhance rigidity compared to the simpler piperidine ring in the target compound . 4-(4-Fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride (): Replaces the thiazole with a fluorinated pyrazole ring, altering electronic properties and hydrogen-bonding capacity .
  • Piperidine salts with varied substituents: 3-Amino-4-(dimethoxybenzyloxyimino)piperidine dihydrochlorides (e.g., 13c–13g in ): These analogs feature methoxy-substituted benzyloxyimino groups, introducing polar aromatic moieties distinct from the thiazole-tert-butyl combination . 4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride (): Incorporates a fluorinated bicyclic system, which may influence steric and electronic properties differently than the thiazole-tert-butyl group .

Physicochemical Properties

Key physicochemical parameters for selected analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (1H-NMR/MS)
13c () Not specified 278 (M+H)+ 189–192 δ 7.38–6.55 (aromatic H), m/z 278
4-(4-Fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride () C8H13Cl2FN3 205.66 Not reported Not reported
tert-Butyl thiazole-azabicyclo derivative () C12H19N3O2S 309.43 Not reported Not reported

Observations :

  • Melting Points : The tert-butyl-thiazole derivative likely has a higher melting point than fluorinated analogs (e.g., 13c: 189–192°C) due to increased crystallinity from aromatic stacking .
  • Molecular Weight : The target compound’s estimated molecular weight (~340–350 g/mol) exceeds that of simpler dihydrochloride salts (e.g., 205.66 in ), reflecting the tert-butyl group’s contribution .

Analytical Techniques

  • Spectroscopy : 1H-NMR and MS-ESI (e.g., m/z 278 for 13c in ) are critical for confirming structure and purity .

Functional and Application Comparisons

  • Biological Activity : Thiazole-containing compounds (e.g., ) often exhibit antimicrobial or kinase inhibitory activity. The tert-butyl group may enhance membrane permeability compared to polar methoxy substituents () .
  • Solubility : Dihydrochloride salts (e.g., ) generally show higher aqueous solubility than neutral analogs, favoring drug formulation .

Biological Activity

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound has the following chemical identifiers:

  • Molecular Formula : C13H24Cl2N2S
  • Molecular Weight : 296.385 g/mol
  • CAS Number : 1955548-70-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to modulate various biological pathways, leading to effects such as:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against Gram-positive bacteria, including drug-resistant strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
  • Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism likely involves apoptosis induction and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Target Organism/Cell Line IC50/Activity Level Reference
AntibacterialStaphylococcus aureus (MRSA)0.78 - 3.125 μg/mL
AnticancerA431 (skin cancer)IC50 < 10 μM
AntimicrobialEnterococcus faecium (VRE)Similar to vancomycin

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The compound's ability to inhibit biofilm formation was also noted as a significant advantage in treating infections caused by these pathogens .
  • Anticancer Properties : In a comparative study against standard chemotherapeutics like doxorubicin, the compound exhibited comparable or superior cytotoxicity in certain cancer cell lines. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer cell survival and proliferation .

Comparative Analysis

When compared to other thiazole derivatives, this compound demonstrates unique properties attributed to its structural features. For instance:

Compound Biological Activity Reference
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamideAntimicrobial and anticancer
Thiazole-integrated pyrrolidin derivativesAnticonvulsant
4-(6-amino-3,5-dicyano)-thiazole derivativesHigh anticonvulsant activity

Q & A

Q. Purity Optimization :

  • Use column chromatography (e.g., silica gel) for intermediates, as described in similar piperidine-thiazole syntheses .
  • Recrystallization from ethanol/water mixtures improves final product purity (>95%) .
  • Monitor reaction progress via LC-MS or NMR to minimize byproducts like unreacted tert-butyl intermediates .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains.
  • Solubility Effects : The dihydrochloride salt’s solubility in aqueous buffers vs. DMSO can alter bioavailability .
  • Metabolite Interference : Metabolism in biological systems may generate active/inactive derivatives, as seen in related thiazole-piperidine analogs .

Q. Methodological Recommendations :

  • Standardize assay conditions (e.g., solvent, pH) using protocols from validated studies .
  • Conduct metabolite profiling via HPLC-MS to identify degradation products .

Advanced: What strategies are effective for analyzing binding interactions between this compound and enzyme targets?

Q. Experimental Design :

Docking Simulations : Use software like AutoDock Vina to predict binding poses with targets (e.g., Leishmania enzymes) .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for high-affinity interactions.

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.

Q. Data Interpretation :

  • Compare results with structurally similar compounds (e.g., 4-(4-methyltriazol-3-yl)piperidine derivatives) to validate specificity .
  • Address false positives by including negative controls (e.g., non-target proteins) .

Basic: What safety precautions are critical when handling this compound in vitro?

  • Irritant Risks : Wear PPE (gloves, goggles) due to potential skin/eye irritation, as noted for analogous triazole-piperidine salts .
  • Storage : Store desiccated at 4°C to prevent hygroscopic degradation .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal to avoid HCl release .

Advanced: How can reaction yields be improved during the dihydrochloride salt formation step?

Q. Optimization Strategies :

  • Stoichiometry : Use 2.2 equivalents of HCl to ensure complete protonation of both piperidine nitrogens .
  • Temperature Control : Add HCl gas at 0–5°C to minimize side reactions (e.g., thiazole ring hydrolysis) .
  • Solvent Selection : Anhydrous ethanol or THF enhances salt crystallization efficiency .

Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Q. Tools and Parameters :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS.
  • Validation : Cross-reference predictions with experimental data from structurally related compounds (e.g., 3-(piperidin-4-yl)pyridine derivatives) .

Basic: What spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Confirm piperidine ring conformation (e.g., axial/equatorial protons) and tert-butyl group integration .
  • FT-IR : Identify N-H stretches (2500–3300 cm⁻¹) and thiazole C-S vibrations (600–700 cm⁻¹) .
  • High-Resolution MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 239.14 for C8H16Cl2N4) .

Advanced: How can researchers address low reproducibility in biological assays?

Q. Root Causes :

  • Batch Variability : Differences in synthetic batches (e.g., residual solvents).
  • Cell Culture Conditions : Inconsistent passage numbers or media formulations.

Q. Solutions :

  • Standardize compound synthesis and purification protocols .
  • Use cell lines from authenticated repositories (e.g., ATCC) and document passage numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.